1-Cyclohexyl-1H-benzo[d][1,2,3]triazole 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.: 66536-70-7
VCID: VC15977187
InChI: InChI=1S/C12H15N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h4-5,8-10H,1-3,6-7H2
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

1-Cyclohexyl-1H-benzo[d][1,2,3]triazole

CAS No.: 66536-70-7

Cat. No.: VC15977187

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-1H-benzo[d][1,2,3]triazole - 66536-70-7

Specification

CAS No. 66536-70-7
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 1-cyclohexylbenzotriazole
Standard InChI InChI=1S/C12H15N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h4-5,8-10H,1-3,6-7H2
Standard InChI Key CQIAJKGKHAGBJE-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2C3=CC=CC=C3N=N2

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-cyclohexyl-1H-benzo[d][1, triazole is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol. Its structure comprises a benzotriazole system (a benzene ring fused to a 1,2,3-triazole) and a cyclohexyl group attached to the triazole’s N1 position . Key structural features include:

  • Aromatic benzotriazole core: Imparts stability and planar geometry, facilitating π-π stacking interactions .

  • Cyclohexyl substituent: Introduces steric bulk and lipophilicity, potentially enhancing membrane permeability in biological systems .

Crystallographic data for analogous compounds, such as 1-phenylbenzotriazole, reveal orthorhombic crystal systems (space group P c a 21) with unit cell parameters a = 8.3570 Å, b = 10.5669 Å, and c = 10.8850 Å . The cyclohexyl variant likely adopts a similar packing arrangement, with the cyclohexyl group influencing intermolecular van der Waals interactions.

Synthesis and Structural Modification

Palladium-Catalyzed Migratory Amination

A general route for synthesizing N1-substituted benzotriazoles involves palladium-catalyzed C–H activation and intramolecular amination. For example, Takagi et al. demonstrated that palladium nanoparticles catalyze 1,7-palladium migration in arylbenzotriazole precursors, enabling regioselective N1-arylation . Adapting this method, the cyclohexyl group could be introduced via a cyclohexyl halide or pseudohalide intermediate.

Condensation of Diaminotriazoles with Dicarbonyl Compounds

Lovelette’s method for synthesizing triazolopyrazines involves condensing 4,5-diamino-1H-1,2,3-triazole (14) with 1,2-dicarbonyl compounds (15) to yield fused triazole systems . While this approach primarily generates bicyclic structures, modifying the dicarbonyl reagent (e.g., using cyclohexanone derivatives) could yield non-fused N1-cyclohexylbenzotriazoles.

Hydrazine-Mediated Cyclization

Smolyar et al. reported the cyclotransformation of nitro-substituted triazolopyridinones using hydrazine hydrate to form triazolopyridazines . A similar strategy could be employed for 1-cyclohexylbenzotriazole by cyclizing hydrazine with a pre-functionalized cyclohexyl-triazole precursor.

Physicochemical Properties

While experimental data for 1-cyclohexyl-1H-benzo[d] triazole are scarce, inferences from analogs suggest:

  • Solubility: Moderate lipophilicity due to the cyclohexyl group, with limited aqueous solubility but enhanced solubility in organic solvents like DMSO or chloroform .

  • Thermal Stability: Decomposition temperatures >200°C, consistent with benzotriazole derivatives .

  • Spectroscopic Signatures:

    • ¹H NMR: Aromatic protons (6.8–8.1 ppm), cyclohexyl protons (1.2–2.5 ppm).

    • ¹³C NMR: Triazole carbons (145–150 ppm), cyclohexyl carbons (25–35 ppm) .

Biological Activity and Applications

Antimicrobial and Antiparasitic Activity

Benzotriazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, 5,6-dichloro-1H-benzotriazole derivatives inhibit Mycobacterium tuberculosis H37Rv at MIC values comparable to isoniazid . The cyclohexyl group may enhance activity against lipid-rich bacterial membranes or protozoan parasites like Trypanosoma cruzi .

Industrial Applications

  • Corrosion Inhibition: Benzotriazoles are widely used as copper corrosion inhibitors. The cyclohexyl variant may offer improved surface adsorption in non-polar media .

  • Polymer Stabilizers: As UV absorbers, cyclohexyl-substituted benzotriazoles could enhance photostability in polymers .

Future Directions

  • Synthetic Optimization: Developing one-pot methods for cyclohexyl introduction using transition-metal catalysis.

  • Biological Screening: Evaluating antiparasitic activity against Acanthamoeba spp. and antitumor efficacy in vitro.

  • Material Science: Testing corrosion inhibition efficiency in industrial coolants.

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